1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJNYWGLMWDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogous compounds, focusing on structural features, synthetic routes, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations
Urea Functionality: Both the target compound and Compound 18 utilize urea as a hydrogen-bond donor/acceptor. However, Compound 18’s triazine-piperidine framework likely confers stronger binding to kinase ATP pockets compared to the pyridazinone-based target compound .
Compound 18’s 2-oxaadamantyl group introduces steric bulk, which may improve selectivity but complicates synthesis and formulation .
Metabolic Stability :
- The cyclopropyl group in the target compound could reduce CYP450-mediated oxidation compared to Edaravone ’s phenyl group, which is prone to hydroxylation .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-chlorobenzyl)-3-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)urea?
The synthesis typically involves multi-step reactions starting with functionalized intermediates. Key steps include:
- Chlorobenzyl precursor preparation : Halogenation of aniline derivatives (e.g., 4-chlorobenzylamine) followed by urea formation via reaction with isocyanates .
- Pyridazinone moiety introduction : Cyclopropane-substituted pyridazinone intermediates are synthesized through cyclocondensation reactions. Ethylenediamine linkers are used to connect the urea and pyridazinone groups .
- Optimization : Solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., triethylamine) improve yield (70–85%) and purity. Purification via column chromatography or recrystallization is critical .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : Use H/C NMR to verify urea NH peaks (~6.5–7.0 ppm) and pyridazinone carbonyl signals (~165–170 ppm). IR spectroscopy confirms C=O stretches (1680–1720 cm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H] at m/z 415.8) .
- Crystallography : Single-crystal X-ray diffraction resolves conformational details of the cyclopropane-pyridazinone linkage .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like PDE4 or kinases. Validate via enzyme inhibition assays (IC determination) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare results with control urea derivatives to assess specificity .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to evaluate half-life (t) and cytochrome P450 interactions .
Q. How should contradictions in reported biological activities be resolved?
- Dose-response validation : Replicate studies across multiple cell lines or animal models to rule out context-dependent effects.
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical functional groups .
- Data cross-referencing : Use public databases (ChEMBL, PubChem) to compare bioactivity data against similar pyridazinone-urea hybrids .
Q. What strategies optimize the compound’s stability for in vivo studies?
- pH stability profiling : Test degradation in buffers (pH 1–9) to identify labile bonds (e.g., urea linkage).
- Formulation : Use PEG-based nanoparticles or liposomes to enhance solubility and reduce hydrolysis .
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Methodological Notes
- Contradiction analysis : Conflicting bioactivity data may arise from assay variability (e.g., serum concentration in cell culture). Standardize protocols using CLSI guidelines .
- SAR studies : Prioritize modifications to the pyridazinone’s cyclopropane group, as it influences steric hindrance and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
